molecular formula C18H16N2OS B2627894 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312922-89-7

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2627894
M. Wt: 308.4
InChI Key: QLOROJGICGRYFQ-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as DMXB-A, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. This compound has been shown to have a wide range of effects on the central nervous system, including improving cognitive function, reducing anxiety, and even acting as an anti-inflammatory agent. In

Scientific Research Applications

Antioxidant and Anti-Inflammatory Applications Research has identified benzofused thiazole derivatives, including structures related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, as potential antioxidant and anti-inflammatory agents. The study by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. The compounds demonstrated significant activity, suggesting the potential for development into therapeutic agents targeting oxidative stress and inflammatory conditions Raut et al., 2020.

Antituberculosis Activity The review by Iqbal et al. (2015) on organotin(IV) complexes, including those with benzamide structures, underscored their antituberculosis activity. These complexes, through a diverse range of structural modifications, have shown promising antituberculosis effects, highlighting the importance of such compounds in developing treatments against Mycobacterium tuberculosis Iqbal et al., 2015.

Antitumor and Anticancer Properties A review on imidazole derivatives, including benzimidazole and related structures, discussed their antitumor activity. This encompasses a variety of structures that have undergone preclinical testing, indicating their potential as antitumor drugs. The diverse biological properties of these compounds make them interesting candidates for new antitumor drug synthesis Iradyan et al., 2009.

DNA Binding and Photoprotective Properties The review on Hoechst 33258 and its analogues by Issar and Kakkar (2013) highlights the ability of these compounds, similar in structure to benzamides, to bind to the minor groove of DNA. These compounds are extensively used in chromosome and nuclear staining, providing a foundation for the development of new drugs with potential radioprotective and topoisomerase inhibitory activities Issar and Kakkar, 2013.

Chemistry and Biological Activities of Benzothiazole Derivatives A comprehensive review on benzothiazole derivatives by Bhat and Belagali (2020) elaborates on the biological activities of these compounds. Benzothiazoles exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. This review demonstrates the versatility of the benzothiazole scaffold in medicinal chemistry and its potential for the development of novel therapeutic agents Bhat and Belagali, 2020.

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-8-9-13(2)15(10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOROJGICGRYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

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